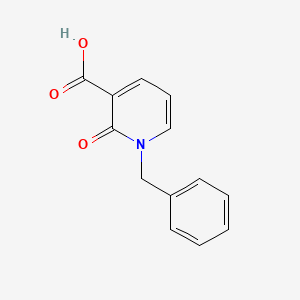

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

描述

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under IUPAC guidelines. The nomenclature follows these rules:

- The parent heterocycle is a pyridine ring, numbered such that the nitrogen atom occupies position 1.

- The "1,2-dihydro" prefix indicates reduction of the pyridine ring at positions 1 and 2.

- Substituents are assigned positions based on this numbering: a benzyl group at N1, a ketone group at C2, and a carboxylic acid at C3.

Table 1: Key identifiers and synonyms

| Identifier | Value |

|---|---|

| CAS Registry Number | 89960-36-1 |

| EC Number | 829-779-2 |

| SMILES | C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O |

| InChI Key | JMUXBAQFXTYJBB-UHFFFAOYSA-N |

Common synonyms include 1-benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and MFCD00139999.

Molecular Architecture and Stereochemical Considerations

The molecular formula C₁₃H₁₁NO₃ (MW = 229.23 g/mol) features:

- A dihydropyridine ring with partial unsaturation between C4–C5.

- A benzyl group at N1 and a carboxylic acid at C3, creating a planar conjugated system.

Key stereochemical features :

- The dihydropyridine ring adopts a flattened boat conformation due to conjugation between the carbonyl (C2=O) and the ring π-system.

- Quantum mechanical calculations (6-31G* basis set) show a puckering amplitude (Q) of 0.24 Å and θ = 75.8° for analogous dihydropyridines.

- No chiral centers exist in the base structure, but rotational restrictions occur due to steric hindrance between the benzyl group and carboxylic acid.

Crystallographic Characterization and Solid-State Properties

X-ray diffraction studies reveal:

Table 2: Crystallographic data for related structures

| Parameter | Value (Analogous Compounds) |

|---|---|

| Crystal System | Triclinic (P1 space group) |

| Dihedral Angle (Pyridine-Phenyl) | 8.38° |

| Hydrogen Bonding | N–H⋯O (2.89 Å) and O–H⋯O (2.76 Å) |

| Density | 1.355 g/cm³ |

The solid-state structure shows:

- Planar dimer formation via intermolecular N–H⋯O hydrogen bonds.

- Melting point: 133.5–134.5°C, consistent with strong dipole interactions from the carbonyl and carboxylic acid groups.

- Packing motifs dominated by π-stacking between benzyl groups (3.8 Å interplanar distance).

Comparative Analysis with Related Dihydropyridine Derivatives

Table 3: Structural comparisons with derivatives

Notable trends:

- Electron-withdrawing groups (e.g., Cl, NO₂) increase ring planarity by stabilizing enolate forms.

- Bulkier substituents (e.g., sec-butyl) induce non-coplanar arrangements, reducing melting points by ~20°C compared to the parent compound.

- Selenylated analogs (e.g., 5,5'-selenobis derivatives) exhibit altered hydrogen-bonding networks due to Se's polarizability.

属性

IUPAC Name |

1-benzyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-11(13(16)17)7-4-8-14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUXBAQFXTYJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377255 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89960-36-1 | |

| Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid

A common and effective method to prepare this compound involves the alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature over an extended period (20–50 hours) to ensure complete conversion.

-

- Dissolve 2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMF.

- Add benzyl bromide (1.3 equivalents) and potassium carbonate (1.5 equivalents).

- Stir the mixture at room temperature for 20–50 hours.

- Upon completion (monitored by TLC), pour the reaction mixture into ice-water to precipitate the product.

- Filter, wash with water, dry, and purify by recrystallization from ethanol.

Heterocyclization via Aminomethylidene Derivatives

Another synthetic approach involves the heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide or related reagents. This method allows the construction of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, which can then be further functionalized.

-

- Formation of aminomethylidene Meldrum’s acid derivatives.

- Reaction with cyanothioacetamide to form the dihydropyridine ring system.

- Subsequent alkylation or functional group transformations to introduce the benzyl substituent.

This method is useful for synthesizing various derivatives but may require optimization for the specific benzyl substitution.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, Toluene | DMF preferred for alkylation reactions |

| Base | Potassium carbonate (K2CO3) | Used to deprotonate carboxylic acid and facilitate alkylation |

| Temperature | Room temperature to reflux (depending on step) | Alkylation at room temperature; cyclization may require reflux |

| Reaction Time | 20–50 hours (alkylation) | Longer times ensure complete reaction |

| Purification | Recrystallization from ethanol or column chromatography | Ensures high purity of final product |

Characterization and Analytical Data

- Nuclear Magnetic Resonance (NMR):

- 1H NMR shows characteristic singlets for the carboxylic acid proton (~14.4 ppm) and benzyl methylene protons (~5.3 ppm).

- Aromatic protons of the benzyl group appear between 7.2–7.4 ppm.

- Pyridine ring protons resonate between 6.7–8.4 ppm.

- Mass Spectrometry:

- Molecular ion peak consistent with C13H11NO3 (molecular weight 229.23 g/mol).

- Melting Point:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid | 2-oxo-1,2-dihydropyridine-3-carboxylic acid, benzyl bromide | K2CO3, DMF, rt, 20–50 h | 67 | Straightforward, high purity product |

| Heterocyclization of aminomethylidene Meldrum’s acid derivatives | Aminomethylidene Meldrum’s acid, cyanothioacetamide | Base, reflux, acidification | Variable | Useful for diverse derivatives |

| Multi-step addition and cyclization (related compounds) | Benzylamine, isocyanate intermediates | Curtius rearrangement, reflux | 73 (related compound) | Insight into alternative synthetic routes |

Research Findings and Considerations

- The alkylation method is the most direct and widely used for preparing this compound, offering moderate to good yields and straightforward purification.

- Reaction times are relatively long, reflecting the need for careful monitoring and optimization.

- Alternative synthetic routes involving heterocyclization provide access to a broader range of derivatives but may be more complex.

- Analytical data from NMR, mass spectrometry, and melting point determination are essential for confirming the identity and purity of the compound.

- The compound’s structure and properties have been well-characterized, supporting its use as a building block in pharmaceutical research.

化学反应分析

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Recent studies have indicated that derivatives of 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit significant antimicrobial activity. For instance, a study demonstrated that modifications to the benzyl group can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has shown promising results regarding the anticancer properties of this compound. A notable case involved the synthesis of selenylated derivatives that exhibited selective cytotoxicity towards cancer cell lines. The compound was tested against various cancer types, revealing potential as a therapeutic agent .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that it may inhibit neuroinflammation and protect neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Material Science

Polymer Chemistry

In material science, this compound has been utilized in the development of novel polymers. Its ability to act as a building block for polymerization reactions allows for the creation of materials with tailored properties for specific applications, including coatings and adhesives .

Nanotechnology

The compound's derivatives have been integrated into nanostructured materials, enhancing their mechanical properties and thermal stability. This has implications for the development of advanced composites used in aerospace and automotive industries .

Synthetic Intermediate

Versatile Building Block

As a synthetic intermediate, this compound serves as a precursor for synthesizing various bioactive compounds. Its structure allows for functional group modifications, making it a versatile component in organic synthesis .

Case Study: Synthesis of New Derivatives

A recent study highlighted the synthesis of new derivatives through reactions involving this compound. By employing different reagents and conditions, researchers were able to produce compounds with enhanced biological activities and improved pharmacological profiles .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways . These interactions can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core but differ in substituents, leading to variations in physical properties, reactivity, and applications.

Table 1: Structural and Physical Properties of Selected Pyridone Derivatives

Key Comparisons:

Substituent Effects on Reactivity Benzyl vs. Allyl: The allyl derivative (119) is synthesized with allyl bromide, achieving quantitative yield due to the electrophilic nature of allyl bromide . In contrast, the benzyl derivative requires extended reflux and additional KOH . Acid Chloride Formation: The benzyl derivative forms an acid chloride (160) with thionyl chloride, enabling esterification or amidation .

Decarboxylation Behavior The hydroxyl group at C5 in the benzyl derivative is critical for decarboxylation. This contrasts with non-hydroxylated analogs (e.g., methyl or trifluoromethyl derivatives), which lack this reactivity .

Spectral and Thermal Properties

- NMR Shifts : The benzyl group in the target compound causes distinct aromatic proton signals (δH = 7.40–7.27 ppm) , whereas allyl derivatives show allylic protons at δH = 4.72–5.40 ppm .

- Melting Points : The biphenyl-azo derivative (7f) has a higher melting point (237°C) due to extended conjugation and intermolecular stacking , compared to the benzyl analog (128–130°C) .

Pyridone-based cannabinoid receptor agonists (e.g., compounds 6a–c) highlight the role of substituents in receptor binding . Electron-Withdrawing Groups: The trifluoromethylbenzyl derivative (CAS 1001413-01-9) may exhibit enhanced metabolic stability due to fluorine atoms, making it relevant in drug design .

Table 2: Comparative Spectral Data (¹H NMR)

生物活性

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 89960-36-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, neuroprotective activity, and other pharmacological implications based on recent research findings.

- Molecular Formula : C₁₃H₁₁NO₃

- Molecular Weight : 229.23 g/mol

- Melting Point : 133.5 - 134.5 °C

- Purity : ≥95% .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

The compound has been studied for its ability to induce apoptosis in cancer cells. A study utilizing FaDu hypopharyngeal tumor cells demonstrated that it shows cytotoxicity comparable to the reference drug bleomycin, suggesting a potential role in cancer therapy through apoptosis induction .

Case Studies

- FaDu Hypopharyngeal Tumor Cells : The compound was evaluated for its cytotoxic effects and demonstrated superior activity in inducing cell death compared to standard chemotherapeutics .

- Colorectal Cancer Models : In vitro studies revealed that 1-benzyl-2-oxo-1,2-dihydropyridine derivatives could inhibit cell proliferation and promote apoptosis in colorectal cancer models, highlighting their therapeutic potential .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties.

Mechanisms of Neuroprotection

The compound's neuroprotective effects are attributed to its ability to inhibit oxidative stress and modulate neurotransmitter systems. It has shown promise in models of neurodegenerative diseases by protecting dopaminergic neurons from toxicity .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various derivatives has revealed that modifications to the benzyl and carboxylic acid moieties can enhance biological activity. Compounds with specific structural features have been identified as more effective in targeting key biological pathways involved in cancer and neurodegeneration .

Summary of Biological Activities

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can reaction progress be monitored?

- The compound is typically synthesized via Hantzsch-like condensation reactions. A representative procedure involves reacting benzylamine derivatives with β-keto esters under reflux conditions. For example, reports a 67% yield using benzyl groups and DMSO-d6 as a solvent. Reaction progress can be tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and monitored by observing the disappearance of starting materials using NMR (e.g., δH=14.46 ppm for the carboxylic acid proton) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Key methods include:

- HPLC : To verify ≥98% purity (as reported in ).

- and NMR : Compare spectral data with literature values (e.g., δH=5.31 ppm for the benzyl -CH2 group; δC=164.72 ppm for the carbonyl carbon) .

- Melting Point Analysis : The compound melts at 128–130°C, serving as a preliminary purity indicator .

Q. What safety precautions are essential during laboratory handling of this compound?

- Follow SDS guidelines, including:

- Use of PPE (gloves, lab coat, goggles).

- Avoidance of ignition sources (per ).

- Proper ventilation to prevent inhalation of fine particulates. Refer to SDS in and for spill management and emergency protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. For example, the carboxylic acid proton in DMSO-d6 appears at δH=14.46 ppm but may shift in other solvents. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What experimental strategies can optimize the yield of derivatized analogs (e.g., esters or amides) of this compound?

- Derivatization (e.g., methyl ester formation as in ) can be optimized by:

- Catalyst Screening : Use DMAP or DCC for carboxyl activation.

- Temperature Control : Reactions performed at 0–5°C minimize side-product formation.

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl groups to enhance reactivity at other sites .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Synthetic Modifications : Replace the benzyl group with alkyl or aryl substituents (e.g., ’s benzimidazole analog).

- Bioassays : Test analogs in antimicrobial () or enzyme inhibition assays.

- Computational Modeling : Use molecular docking to predict binding interactions with target proteins .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Low Yields : Optimize stoichiometry (e.g., 1.2 equivalents of benzylamine) and solvent choice (e.g., DMF for solubility).

- Purification Issues : Employ gradient column chromatography or recrystallization (e.g., ethanol/water mixtures).

- Reaction Time : Microwave-assisted synthesis may reduce reaction time from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。